Methyl 2-amino-3-bromo-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromo group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-bromo-4-methoxybenzoate typically involves the bromination of methyl 2-amino-4-methoxybenzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
Methyl 2-amino-3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
Methyl 2-amino-3-bromo-4-methoxybenzoate is unique due to the presence of both an amino group and a bromo group on the benzene ring, which allows for diverse chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3 |
InChI Key |
BBHZJKJGLLBISX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)N)Br |
Origin of Product |
United States |
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